molecular formula C12H20FNO4 B1441284 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate CAS No. 934342-31-1

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate

Cat. No.: B1441284
CAS No.: 934342-31-1
M. Wt: 261.29 g/mol
InChI Key: BGVYDBFINWQMMD-UHFFFAOYSA-N
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Description

“1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 934342-31-1 . It has a molecular weight of 261.29 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is in liquid form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-tert-butyl 3-methyl 3-fluoro-1,3-piperidinedicarboxylate . The InChI code for the compound is 1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-5-6-12(13,8-14)9(15)17-4/h5-8H2,1-4H3 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 261.29 . It is in liquid form . The compound is typically stored in a refrigerator and is shipped at room temperature .

Scientific Research Applications

Decomposition in Cold Plasma Reactor

  • Research on Decomposition : A study by Hsieh et al. (2011) focused on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This research demonstrates the feasibility of applying radio frequency plasma for decomposing and converting MTBE into various compounds, such as CH4, C2H4, and C2H2, offering insights into potential research applications for related chemical compounds in environmental remediation processes (Hsieh et al., 2011).

Thermophysical Property Measurements

  • Thermophysical Studies : Another study by Marsh et al. (1999) reviewed thermophysical property measurements on mixtures containing MTBE and other ethers with non-polar solvents. This research provides valuable data on the interactions and properties of chemical mixtures, which could be relevant for designing and understanding the behavior of complex chemical systems, including those involving 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate (Marsh et al., 1999).

Environmental Behavior and Fate

  • Environmental Fate : Research on the environmental behavior and fate of MTBE by Squillace et al. (1997) discusses how MTBE dissolves in water and its limited biodegradation in groundwater. This kind of study is crucial for understanding the environmental impact and degradation pathways of chemical compounds, offering a framework for assessing related compounds like this compound (Squillace et al., 1997).

Application in Fuel Additive Purification

  • Purification Methods : A review focused on the application of polymer membranes for purifying fuel oxygenated additives, highlighting pervaporation as an effective method for separating organic mixtures, such as methanol/MTBE. This research could guide the development of purification techniques for related compounds (Pulyalina et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-fluoropiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-5-6-12(13,8-14)9(15)17-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVYDBFINWQMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678327
Record name 1-tert-Butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934342-31-1
Record name 1-tert-Butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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